Vincaleukoblastine

Catalog No.
S548490
CAS No.
143-67-9
M.F
C₄₆H₅₈N₄O₉S.H₂SO₄
M. Wt
909.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincaleukoblastine

CAS Number

143-67-9

Product Name

Vincaleukoblastine

IUPAC Name

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

Molecular Formula

C₄₆H₅₈N₄O₉S.H₂SO₄

Molecular Weight

909.1 g/mol

InChI

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)

InChI Key

KDQAABAKXDWYSZ-JKDPCDLQSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Solubility

greater than or equal to 10 mg/mL at 76.1° F (NTP, 1992)

Synonyms

cellblastin, Lemblastine, Sulfate, Vinblastine, Velban, Velbe, Vinblastin Hexal, Vinblastina Lilly, Vinblastine, Vinblastine Sulfate, Vinblastinsulfat-Gry, Vincaleukoblastine

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Understanding Cell Division and Microtubule Dynamics:

VLB's primary mechanism of action involves disrupting microtubule assembly within cells. These microtubules play crucial roles in cell division, spindle formation, and intracellular transport. By inhibiting their formation, VLB effectively arrests cell proliferation, making it a valuable tool for studying cell cycle regulation and mitosis.

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    VINCALEUKOBLASTINE INHIBITS MICROTUBULE FORMATION BY INTERFERING WITH DIMERIZATION:

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    MICROTUBULE DYNAMICS AND ITS ROLE IN MITOSIS:

Researchers employ VLB to investigate the complex interplay between microtubules and various cellular processes. For example, studies utilizing VLB have shed light on the mechanisms governing chromosome segregation during mitosis, revealing potential targets for cancer therapy.

Investigating Neurodegenerative Diseases:

The microtubule-disrupting properties of VLB extend to neuronal cells, making it a useful tool for studying neurodegenerative diseases like Alzheimer's and Parkinson's. These diseases are characterized by abnormal tau protein aggregation and microtubule dysfunction. VLB can induce similar microtubule disruption in model systems, allowing researchers to explore the pathological mechanisms underlying these diseases and develop potential therapeutic strategies.

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    VINCALEUKOBLASTINE-INDUCED NEURODEGENERATION: A MODEL FOR ALZHEIMER'S DISEASE:

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    MICROTUBULE DYSFUNCTION IN PARKINSON'S DISEASE:

By studying the effects of VLB on neuronal cells, researchers gain valuable insights into the complex interplay between microtubules and neuronal function, potentially leading to the development of novel treatments for neurodegenerative disorders.

Unraveling the Secrets of Cancer Cell Resistance:

Despite its effectiveness in treating various cancers, VLB is not without its challenges. Cancer cells can develop resistance to the drug, rendering treatment ineffective. Studying VLB-resistant cancer cells provides valuable information about the mechanisms of resistance and potential strategies to overcome it.

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    MECHANISMS OF RESISTANCE TO VINCALEUKOBLASTINE:

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    OVERCOMING VINCALEUKOBLASTINE RESISTANCE IN CANCER THERAPY

By understanding how cancer cells develop resistance to VLB, researchers can design new therapeutic approaches that target these resistance mechanisms, ultimately improving treatment outcomes for patients.

Exploring New Therapeutic Avenues:

VLB's unique properties continue to inspire researchers to explore its potential beyond existing applications. Studies are investigating its efficacy in treating other diseases, such as autoimmune disorders and viral infections. Additionally, its ability to disrupt microtubules raises possibilities for its use in developing novel drug delivery systems.

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    VINCALEUKOBLASTINE AS A POTENTIAL TREATMENT FOR AUTOIMMUNE DISEASES:

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    VINCALEUKOBLASTINE-BASED DRUG DELIVERY SYSTEMS:

Physical Description

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992)

Appearance

Solid powder

Melting Point

543 to 545 °F (NTP, 1992)

UNII

N00W22YO2B

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (98.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (98.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drug: Abvd
Drugs in the ABVD combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vinblastine Sulfate ; D = Dacarbazine
ABVD is used to treat: Hodgkin lymphoma.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

Vinblastine Sulfate is the sulfate salt of vinblastine, a natural alkaloid isolated from the plant Catharanthus roseus (Madagascar periwinkle) with antineoplastic properties. Vinblastine disrupts microtubule formation and function during mitosis and interferes with glutamic acid metabolism. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

143-67-9
18556-44-0

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

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